molecular formula C11H22N2O3 B1449863 Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate CAS No. 174727-04-9

Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate

Cat. No.: B1449863
CAS No.: 174727-04-9
M. Wt: 230.3 g/mol
InChI Key: YPHNEEGTSORGGI-IUCAKERBSA-N
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Description

Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-6-12-7-9(8)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHNEEGTSORGGI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CNC[C@@H]1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate, also known as tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : tert-butyl ((3S,4S)-4-methoxypyrrolidin-3-yl)(methyl)carbamate
  • CAS Number : 174727-04-9
  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.31 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in the context of neurodegenerative diseases like Alzheimer's disease (AD). Inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function .
  • Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It reduces oxidative stress markers and inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism/Effect Reference
AChE InhibitionIncreases acetylcholine levels; potential cognitive benefits
β-secretase InhibitionReduces Aβ aggregation; may prevent AD progression
Neuroprotection against Aβ-induced toxicityDecreases TNF-α and oxidative stress in astrocytes
Antioxidant ActivityModerate antioxidant effects observed

Case Studies

  • In Vitro Studies on Neuroprotection : Research demonstrated that this compound significantly reduced cell death in astrocytes induced by Aβ 1-42 exposure. The protective effect was attributed to the compound's ability to modulate inflammatory responses and oxidative stress levels .
  • In Vivo Models : In animal models simulating AD-like symptoms, the compound exhibited a reduction in cognitive decline markers when administered alongside scopolamine. Although the results were promising, the bioavailability in the brain was noted as a limiting factor for efficacy .

Future Directions

The ongoing research into this compound suggests several potential therapeutic applications:

  • Alzheimer's Disease Treatment : Given its dual action on AChE and β-secretase, further studies are warranted to explore its efficacy in clinical settings for AD management.
  • Development of New Therapeutics : The unique structure of this compound makes it a valuable scaffold for designing new drugs targeting neurological disorders.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to act as a modulator of biological pathways, particularly in the context of enzyme inhibition and receptor modulation.

  • Ubiquitin-Specific Protease Inhibition : The compound has been identified as a modulator of ubiquitin-specific proteases (USPs), which are crucial in various cellular processes including protein degradation and signaling pathways. Inhibitors of USPs have therapeutic potential in cancer and neurodegenerative diseases .

Chemical Building Block

This compound serves as an important building block in organic synthesis. Its pyrrolidine structure is valuable for creating more complex molecules through various chemical reactions such as:

  • Amide Formation : The carbamate functionality allows for the formation of amides, which are key components in drug development.
  • Synthesis of Chiral Compounds : The stereochemistry of this compound makes it suitable for synthesizing chiral intermediates used in pharmaceuticals .

Case Study 1: Inhibition of Ubiquitin-Specific Proteases

A study published in patent literature highlighted the effectiveness of compounds similar to this compound as inhibitors of USP25 and USP28. These enzymes play significant roles in regulating cell cycle progression and apoptosis. The inhibition of these pathways presents a potential therapeutic strategy against certain cancers .

Case Study 2: Synthesis of Bioactive Molecules

Research has demonstrated the utility of this compound in synthesizing bioactive molecules that exhibit anti-inflammatory and analgesic properties. By employing this compound as a starting material, researchers were able to develop novel compounds that showed promising results in preclinical trials for pain relief .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryModulation of biological pathways; potential USP inhibitors for cancer therapy
Organic SynthesisBuilding block for amide formation; synthesis of chiral compounds
Bioactive Molecule SynthesisDevelopment of compounds with anti-inflammatory and analgesic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.